molecular formula C7H5Cl2N3 B13724410 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13724410
M. Wt: 202.04 g/mol
InChI Key: DRCVRZMVYNYSFK-UHFFFAOYSA-N
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Description

6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyridine core with chlorine and methyl substituents at positions 6, 8, and 7, respectively. Its molecular formula is C₇H₅Cl₂N₃ (molecular weight: 206.04 g/mol). The dichloro and methyl groups enhance its lipophilicity and electronic properties, making it a candidate for agrochemical and pharmaceutical applications.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

6,8-dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5Cl2N3/c1-4-5(8)2-12-7(6(4)9)10-3-11-12/h2-3H,1H3

InChI Key

DRCVRZMVYNYSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=NN2C=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation allows for efficient and rapid production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions with other compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its biological activities, particularly as a potential therapeutic agent. Research indicates that derivatives of this compound exhibit:

  • Antimicrobial Activity : Studies have shown that 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine demonstrates efficacy against various bacterial strains. Its structure allows it to interact with specific biological targets, making it a candidate for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The triazole and pyridine moieties contribute to its ability to interfere with cellular processes associated with tumor growth.
  • Neuroprotective Effects : Similar compounds have been noted for neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be lower than that of several standard antibiotics, suggesting its potential as a new antimicrobial agent.

Agricultural Applications

In agriculture, compounds similar to this compound are being explored as fungicides and herbicides. The dual-action potential of this compound could lead to the development of effective agrochemicals that can combat fungal infections while minimizing damage to crops.

Case Study: Fungicidal Activity

Research indicated that formulations containing this compound showed effective control over Fusarium species in vitro. Field trials demonstrated improved crop yields when treated with these formulations compared to untreated controls.

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science. Its properties can be harnessed for:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties.
  • Coating Applications : Due to its chemical stability and resistance to degradation, it can be used in coatings that require durability under harsh conditions.

Comparative Analysis of Structural Analogues

A comparative analysis of structurally similar compounds reveals the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-[1,2,4]triazolo[1,5-a]pyridineChlorine at position 6Exhibits significant anti-inflammatory activity
7-Methyl-[1,2,4]triazolo[1,5-a]pyridineMethyl group at position 7Known for its neuroprotective effects
8-Bromo-[1,2,4]triazolo[1,5-a]pyridineBromine at position 8Displays potent antifungal properties

The distinct combination of chlorine substituents and methylation at position 7 in this compound contributes to its unique biological profile compared to other triazolo-pyridines.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility/Storage
6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine C₇H₅Cl₂N₃ 206.04 6-Cl, 7-CH₃, 8-Cl Likely low solubility (predicted)
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine C₆H₄ClN₃ 153.57 7-Cl Soluble in DMSO (10 mM stock)
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine C₆H₃Cl₂N₃ 188.01 5-Cl, 7-Cl N/A (data limited)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine C₆H₅ClN₄ 168.58 5-CH₃, 7-Cl (pyrimidine core) N/A

Key Observations :

  • Substituent Effects: The target compound’s dual chlorine atoms (6,8-positions) and methyl group likely reduce solubility compared to mono-chloro analogs (e.g., 7-Cl derivative) but improve membrane permeability for biological activity .
  • Core Heterocycle : Pyridine (target) vs. pyrimidine () cores alter electronic density; pyridine’s lone nitrogen electron pair may enhance hydrogen bonding in target interactions .

Key Observations :

  • Efficiency : Traditional chlorination (POCl₃) is reliable but hazardous , whereas microwave methods () offer greener alternatives but may require optimization for dichloro-methyl derivatives .
  • Regioselectivity : Achieving 6,8-dichloro substitution likely demands precise conditions to avoid byproducts.

Stability and Industrial Viability

  • Stability : Dichloro derivatives are generally stable at RT (), but methyl groups may introduce steric hindrance, affecting reactivity .
  • Scalability : Metal-free synthesis () is industrially preferable, but dichloro-methyl derivatives may require tailored protocols to avoid metal contamination .

Biological Activity

6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H5Cl2N3C_7H_5Cl_2N_3 and a molecular weight of 202.04 g/mol. Its structure consists of a pyridine ring fused with a triazole ring, featuring two chlorine atoms at the 6 and 8 positions and a methyl group at the 7 position. This unique configuration contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : It has been linked to reduced inflammation in cellular models.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridines. The following table summarizes key findings from SAR studies related to similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloro-[1,2,4]triazolo[1,5-a]pyridineChlorine at position 6Significant anti-inflammatory activity
7-Methyl-[1,2,4]triazolo[1,5-a]pyridineMethyl group at position 7Neuroprotective effects
8-Bromo-[1,2,4]triazolo[1,5-a]pyridineBromine at position 8Potent antifungal properties

The unique combination of chlorine substituents and methylation at position 7 in this compound enhances its biological profile compared to other triazolo-pyridines.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods often focus on optimizing yields and purity while maintaining biological activity. Common approaches include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the triazole-pyridine structure.
  • Halogenation Techniques : Introducing chlorine substituents through electrophilic aromatic substitution reactions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria as well as fungi. This suggests its potential as an antimicrobial agent in clinical settings.

Anticancer Effects

In vitro studies conducted on cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Q & A

Q. What novel applications exist beyond pharmacology (e.g., materials science)?

  • Methodological Answer : Fluorescent derivatives (e.g., 2,5,7-triaryl-triazolopyridines) with large Stokes shifts (~100 nm) and quantum yields (Φ = 0.45) serve as bioimaging probes. Synthesis involves copper-catalyzed radical cyclization of benzylidenemalononitriles. Applications include tracking lysosomal pH changes in live cells .

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